JNJ 303

Cardiac Electrophysiology Ion Channel Pharmacology Drug Safety Screening

JNJ 303 (CAS 878489-28-2) is a synthetic small-molecule adamantane derivative that functions as a potent, selective blocker of the slow delayed rectifier potassium current (IKs) encoded by the heteromeric Kv7.1/KCNE1 channel complex. The compound exhibits an IC50 of 64 nM against IKs and demonstrates marked selectivity over other cardiac ion channels, with IC50 values of 3.3 µM, >10 µM, 11.1 µM, and 12.6 µM for INa, ICa, Ito, and IKr, respectively.

Molecular Formula C21H29ClN2O4S
Molecular Weight 441.0 g/mol
CAS No. 878489-28-2
Cat. No. B1673013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ 303
CAS878489-28-2
SynonymsJNJ303;  JNJ-303;  JNJ 303;  AC-1;  AC 1;  AC1; 
Molecular FormulaC21H29ClN2O4S
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21?
InChIKeyOSGIRCJRKSAODN-DJASPMHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ 303 (CAS 878489-28-2): High-Potency, Subtype-Specific IKs (Kv7.1/KCNE1) Inhibitor for Cardiac Electrophysiology and Ion Channel Research


JNJ 303 (CAS 878489-28-2) is a synthetic small-molecule adamantane derivative that functions as a potent, selective blocker of the slow delayed rectifier potassium current (IKs) encoded by the heteromeric Kv7.1/KCNE1 channel complex . The compound exhibits an IC50 of 64 nM against IKs and demonstrates marked selectivity over other cardiac ion channels, with IC50 values of 3.3 µM, >10 µM, 11.1 µM, and 12.6 µM for INa, ICa, Ito, and IKr, respectively [1]. JNJ 303 serves as a critical pharmacological tool for dissecting the role of IKs in cardiac repolarization, investigating Long QT Syndrome (LQTS) mechanisms, and modeling proarrhythmic risk in preclinical drug safety assessment [2].

Why IKs Research Cannot Substitute JNJ 303 with First-Generation IKs Blockers Like Chromanol 293B or IKr Probes


Generic substitution of JNJ 303 with alternative IKs blockers (e.g., Chromanol 293B) or IKr-specific probes (e.g., E-4031) introduces substantial confounding variables that undermine experimental reproducibility and mechanistic interpretation. JNJ 303 exhibits a unique KCNE1-dependent binding mode, engaging fenestrations in the Kv7.1/KCNE1 complex that are inaccessible in homomeric Kv7.1 channels [1][2]. In contrast, Chromanol 293B acts via a pore-blocking mechanism that fails to replicate the gating-modulatory effects and subtype specificity of JNJ 303 [3]. Furthermore, JNJ 303's functional response is profoundly augmented under β-adrenergic stimulation, a context in which IKr blockers such as E-4031 show diminished efficacy [4]. These mechanistic and context-dependent differences render inter-class and intra-class substitution scientifically untenable for studies requiring precise pharmacological dissection of IKs physiology or disease-relevant LQT1 modeling.

JNJ 303: Quantitative Evidence for Superior Selectivity, Functional Augmentation, and In Vivo Translational Utility


Superior Selectivity Profile: JNJ 303 Exhibits >50-Fold Discrimination Against INa, ICa, Ito, and IKr Cardiac Channels

JNJ 303 demonstrates a selectivity window exceeding 50-fold for IKs (IC50 = 0.064 µM) relative to INa (IC50 = 3.3 µM), ICaL (IC50 >10 µM), Ito (IC50 = 11.1 µM), and IKr (IC50 = 12.6 µM) [1]. This degree of discrimination is critical for experiments aimed at isolating IKs contributions to cardiac action potential duration (APD) without confounding off-target effects on other major repolarizing or depolarizing currents .

Cardiac Electrophysiology Ion Channel Pharmacology Drug Safety Screening

β-Adrenergic Stimulation Augments JNJ 303 Effect: Differential Response Versus IKr Blocker E-4031

In human ventricular tissue preparations, the functional impact of JNJ 303 is highly dependent on β-adrenergic tone. Optical mapping studies demonstrated that JNJ 303 alone did not significantly increase action potential duration (APD). However, in the presence of the β-agonist isoprenaline (ISO), JNJ 303 application produced a marked and significant APD prolongation [1]. This augmentation stands in stark contrast to the response observed with the IKr blocker E-4031, where β-AR stimulation diminished the drug's effect on APD [1].

Sympathetic Regulation Long QT Syndrome Arrhythmia Modeling

KCNE1-Dependent Binding: JNJ 303 Engages a Unique Fenestration Site Absent in Homomeric Kv7.1 Channels

Unlike classical pore-blocking IKs inhibitors such as Chromanol 293B, JNJ 303 acts as a gating modifier that binds specifically to fenestrations within the Kv7.1/KCNE1 channel complex [1]. Crucially, JNJ 303 does not inhibit homomeric Kv7.1 channels at concentrations up to 1 µM, and shows no activity against Kv7.2 or Kv1.5 channels [2]. This binding mode is strictly dependent on the presence of the KCNE1 accessory subunit, which induces conformational changes that create the drug-accessible fenestration [1].

Structural Pharmacology KCNQ1 Channelopathy Mechanism of Action

In Vivo Translational Validity: JNJ 303 Recapitulates LQT1 Phenotype with QT Prolongation and TdP in Canine Model

JNJ 303 exhibits robust in vivo translation, reliably inducing QT interval prolongation and pause-dependent Torsades de Pointes (TdP) in anesthetized canine models at clinically relevant doses [1][2]. This in vivo profile closely mimics the LQT1 clinical phenotype, where loss of IKs function leads to arrhythmic susceptibility that is often triggered by pauses or bradycardia [3].

Preclinical Safety Pharmacology In Vivo Electrophysiology Proarrhythmia Assessment

JNJ 303: Critical Applications in LQT1 Modeling, hiPSC-CM Electrophysiology, and Preclinical Safety Pharmacology


Pharmacological Induction of LQT1 Phenotype in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

JNJ 303 is the gold-standard tool for pharmacologically inducing an LQT1-like phenotype in hiPSC-CMs. As demonstrated by its β-adrenergic-dependent APD prolongation and its ability to enhance the proarrhythmic effects of IKr blockade [1], JNJ 303 enables researchers to create a disease-relevant cellular model for studying LQT1 arrhythmia mechanisms, evaluating gene therapy approaches, and screening for patient-specific drug responses [1][2].

Positive Control for ICH S7B and CiPA Cardiac Safety Studies Assessing IKs-Mediated Proarrhythmic Risk

Given its well-characterized in vivo profile, including reliable QT prolongation and TdP induction at defined doses in canine models [1], JNJ 303 serves as an essential positive control compound in comprehensive in vitro proarrhythmia assay (CiPA) panels and ICH S7B-compliant preclinical cardiac safety evaluations. Its inclusion ensures assay sensitivity for detecting IKs-dependent delayed repolarization and TdP liability [2][3].

Dissecting the Role of the KCNE1 Accessory Subunit in Native IKs Channel Complexes

The unique KCNE1-dependent binding mechanism of JNJ 303 makes it an indispensable molecular probe for investigating the functional role of the KCNE1 subunit in native tissues [1]. Because JNJ 303 fails to inhibit homomeric Kv7.1 channels or other Kv7 family members at concentrations up to 1 µM [2], researchers can use it to selectively silence IKs currents mediated specifically by Kv7.1/KCNE1 complexes, distinguishing them from currents carried by Kv7.1 alone or in complex with other KCNE subunits [1].

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